trans-3-Amino-4-methylthiopyrrolidine

Description

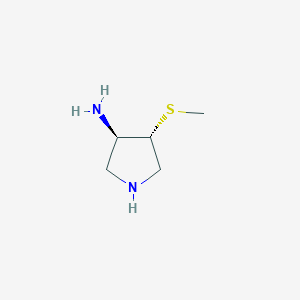

trans-3-Amino-4-methylthiopyrrolidine is a bicyclic pyrrolidine derivative characterized by a five-membered saturated ring containing nitrogen and sulfur atoms. Its structure includes a trans-configuration of the amino (-NH₂) and methylthio (-SCH₃) groups at positions 3 and 4, respectively (Figure 1). This stereochemical arrangement imparts unique electronic and steric properties, making it a valuable intermediate in synthesizing complex heterocyclic compounds, particularly those with fused thiazolo and pyrrolo motifs .

Propriétés

Formule moléculaire |

C5H12N2S |

|---|---|

Poids moléculaire |

132.23 g/mol |

Nom IUPAC |

(3R,4R)-4-methylsulfanylpyrrolidin-3-amine |

InChI |

InChI=1S/C5H12N2S/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1 |

Clé InChI |

WCFVFCRNHOCMTJ-RFZPGFLSSA-N |

SMILES isomérique |

CS[C@@H]1CNC[C@H]1N |

SMILES canonique |

CSC1CNCC1N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Features :

- Molecular formula: C₅H₁₀N₂S

- Functional groups: Primary amine, methylthioether

- Stereochemistry: Trans configuration at C3 and C4

Comparison with Structurally Similar Compounds

The reactivity and applications of trans-3-Amino-4-methylthiopyrrolidine are best understood in comparison to analogous pyrrolidine derivatives. Below, we analyze its structural and functional distinctions from related compounds, supported by synthetic and reactivity data.

2.1. cis-3-Amino-4-methylthiopyrrolidine

The cis isomer shares the same molecular formula but differs in stereochemistry. Studies show that the trans configuration exhibits:

- Lower steric hindrance between the amino and methylthio groups, enabling smoother nucleophilic reactions.

- Enhanced solubility in polar aprotic solvents (e.g., DMF) due to reduced intramolecular hydrogen bonding compared to the cis isomer.

Reactivity Example :

In the synthesis of pyrrolo-thiazolo-pyrimidine derivatives (e.g., compounds 12 and 13 in ), the trans isomer reacts efficiently with pyridine derivatives (e.g., 10 , 11 ) to form fused heterocycles. The cis isomer, by contrast, shows slower reaction kinetics and lower yields due to steric clashes during cyclization.

2.2. 3-Amino-4-hydroxypyrrolidine

Replacing the methylthio group with a hydroxyl (-OH) group alters electronic and hydrogen-bonding properties:

- Reduced nucleophilicity: The -SCH₃ group in trans-3-Amino-4-methylthiopyrrolidine is a stronger electron donor than -OH, facilitating thiazole ring formation in reactions with electrophilic reagents.

- Acid sensitivity: The hydroxyl group in 3-amino-4-hydroxypyrrolidine necessitates protective-group strategies (e.g., silylation) during acidic or high-temperature reactions, whereas the methylthioether in the trans compound is stable under similar conditions.

2.3. 3-Amino-4-methylpyrrolidine

This compound lacks the sulfur atom, replacing -SCH₃ with -CH₃. Key differences include:

- Inability to form sulfur-containing heterocycles: The absence of sulfur precludes participation in thiazolo or thiadiazole ring formations, a critical advantage of trans-3-Amino-4-methylthiopyrrolidine in synthesizing compounds like 12 and 13 .

- Lower polarity : The methyl group reduces solubility in DMF, limiting utility in reactions requiring polar aprotic solvents.

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Research Findings and Mechanistic Insights

- Role in Fused Heterocycle Synthesis: trans-3-Amino-4-methylthiopyrrolidine serves as a sulfur donor in forming the thiazolo ring of compounds like 13, where its methylthio group reacts with cyano or imino groups in pyridine derivatives (e.g., 11) to generate carboxamide linkages .

- Steric vs. Electronic Effects: The trans configuration minimizes steric repulsion between substituents, allowing the amino group to act as a nucleophile while the methylthio group stabilizes transition states through electron donation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.